3-(4-Bromophenyl)prop-2-en-1-ol
Overview
Description
3-(4-Bromophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propen-1-ol group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Bromophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction. In this method, p-bromo benzaldehyde is reacted with acetophenone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution and requires stirring for several hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propen-1-ol group can be reduced to form the corresponding saturated alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)prop-2-enal or 3-(4-Bromophenyl)propanoic acid.
Reduction: 3-(4-Bromophenyl)propan-1-ol.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, it has been studied as a monoamine oxidase inhibitor, which can have neuroprotective effects. The compound binds to the active site of the enzyme, inhibiting its activity and thereby increasing the levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
3-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-(4-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEIRQMIYDUVBY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105515-33-1 | |
Record name | (2E)-3-(4-bromophenyl)prop-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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